molecular formula C18H15Cl2N3O4S3 B2520450 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 325988-91-8

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2520450
CAS No.: 325988-91-8
M. Wt: 504.42
InChI Key: GSEHYNVNFHGUFQ-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a thiazole ring, a dichlorothiophene moiety, and a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic synthesis. The general synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorothiophene Moiety: This step may involve halogenation reactions followed by coupling reactions to introduce the dichlorothiophene group.

    Attachment of the Morpholinosulfonyl Group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide linkage through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: can be compared with other benzamide derivatives, thiazole-containing compounds, and sulfonyl-substituted molecules.

Uniqueness

  • The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O4S3/c19-15-9-13(16(20)29-15)14-10-28-18(21-14)22-17(24)11-1-3-12(4-2-11)30(25,26)23-5-7-27-8-6-23/h1-4,9-10H,5-8H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEHYNVNFHGUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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